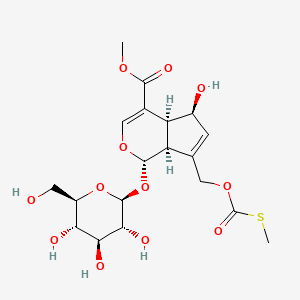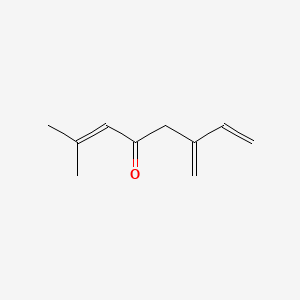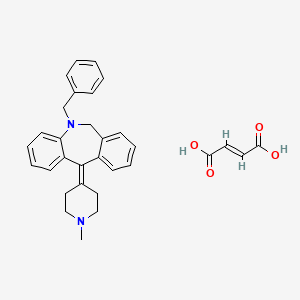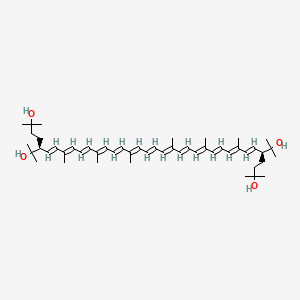![molecular formula C16H15N3O3 B1237335 N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide](/img/structure/B1237335.png)
N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide is an oxadiazole and a ring assembly.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Compounds
- N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine was synthesized, leading to derivatives including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole. These compounds demonstrate the synthetic versatility of related oxadiazole structures (El-Essawy & Rady, 2011).
Antimicrobial and Antioxidant Properties
- Novel derivatives containing the oxadiazole structure were synthesized and showed promising antimicrobial and antioxidant activities. This indicates the potential biomedical applications of such compounds (Malhotra et al., 2013).
Anticancer Applications
- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized, exhibiting moderate to excellent anticancer activity against various cancer cell lines. This highlights the potential of oxadiazole derivatives in cancer therapeutics (Ravinaik et al., 2021).
Energetic Material Research
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives were synthesized for use as insensitive energetic materials. Their moderate thermal stabilities and insensitivity to impact and friction suggest utility in safer explosive materials (Yu et al., 2017).
Antibacterial Activities
- The synthesis of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole and its observed good bacteriostatic effects on various bacteria demonstrate the compound's potential in developing new antibacterial agents (Shu-jun, 2006).
Basicity and Protonation Studies
- The basicity of 3,5-disubstituted 1,2,4-oxadiazoles was examined, providing insights into their chemical properties and potential reactions. This is crucial for understanding and manipulating these compounds in various applications (Trifonov et al., 2005).
Eigenschaften
Molekularformel |
C16H15N3O3 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-13(8-9-21-11)16(20)19(2)10-14-17-15(18-22-14)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
HREZQUJFLIDAIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3 |
Löslichkeit |
40.9 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bicyclo[2.2.1]hept-2-yl-2-{4-[4-(3-hydroxypropyl)piperidin-1-yl]phenylamino}-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1237252.png)
![[CrAcac2]](/img/structure/B1237254.png)
![14-Hydroxy-3-isopropyl-6,14-dimethyl-15-oxa-bicyclo[8.4.2]hexadeca-2,6,10-trien-16-one](/img/structure/B1237256.png)


![2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1237265.png)


![(1R,3R,5S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1237269.png)


![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)

